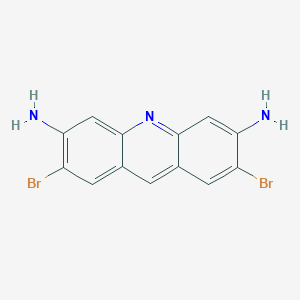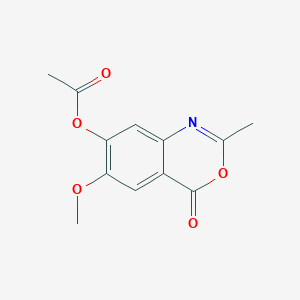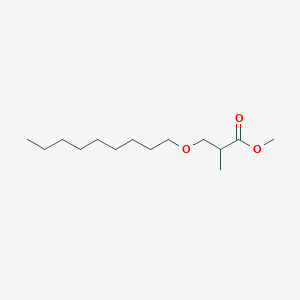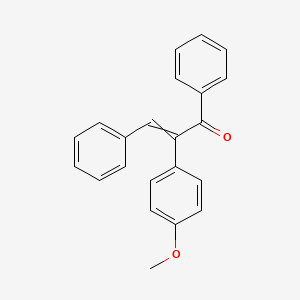![molecular formula C20H15NO3 B14353428 4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 92755-92-5](/img/structure/B14353428.png)
4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindole family Isoindoles are heterocyclic compounds containing a nitrogen atom within a fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position. This process includes a 1,3-dipolar cycloaddition of azides onto alkenes followed by 6π-electrocyclization of N-H imine intermediates .
Industrial Production Methods
Industrial production of isoindole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, Rhodium (III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates has been shown to provide efficient access to isoindoles . Additionally, palladium-catalyzed cascade C-H transformations can be used to convert isoindolines to 1-arylisoindoles .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydroisoindoles.
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, isoindole derivatives have been shown to inhibit cyclooxygenase isoenzymes (COX-2), thrombin, and other key proteins involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of CK2, a protein kinase involved in various pathological processes.
2,6-Bis[2-(4-chlorophenyl)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Another isoindole derivative with unique structural features and biological activities.
Uniqueness
4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione stands out due to its specific substituents, which confer distinct chemical reactivity and potential applications. Its methoxyphenyl group, in particular, enhances its solubility and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
92755-92-5 |
|---|---|
Fórmula molecular |
C20H15NO3 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)-2-methylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C20H15NO3/c1-21-19(22)15-11-12-7-3-4-8-13(12)17(18(15)20(21)23)14-9-5-6-10-16(14)24-2/h3-11H,1-2H3 |
Clave InChI |
ILBDGLFAMMZICJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=CC3=CC=CC=C3C(=C2C1=O)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)

![4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate](/img/structure/B14353370.png)
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)



![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)



![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)
